molecular formula C15H13N3O3S B15300813 3-(1H-1,2,4-triazol-1-yl)phenyl 4-methylbenzene-1-sulfonate

3-(1H-1,2,4-triazol-1-yl)phenyl 4-methylbenzene-1-sulfonate

Cat. No.: B15300813
M. Wt: 315.3 g/mol
InChI Key: HVMVMPCFUDYVKK-UHFFFAOYSA-N
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Description

3-(1H-1,2,4-triazol-1-yl)phenyl 4-methylbenzene-1-sulfonate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,4-triazol-1-yl)phenyl 4-methylbenzene-1-sulfonate typically involves the reaction of 3-(1H-1,2,4-triazol-1-yl)phenol with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,4-triazol-1-yl)phenyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazole derivatives .

Mechanism of Action

The mechanism of action of 3-(1H-1,2,4-triazol-1-yl)phenyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors involved in cell proliferation, leading to the inhibition of cancer cell growth. The triazole ring can form hydrogen bonds and other interactions with biological targets, enhancing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-1,2,4-triazol-1-yl)phenyl 4-methylbenzene-1-sulfonate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the triazole ring and the sulfonate group allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in various research fields.

Properties

Molecular Formula

C15H13N3O3S

Molecular Weight

315.3 g/mol

IUPAC Name

[3-(1,2,4-triazol-1-yl)phenyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C15H13N3O3S/c1-12-5-7-15(8-6-12)22(19,20)21-14-4-2-3-13(9-14)18-11-16-10-17-18/h2-11H,1H3

InChI Key

HVMVMPCFUDYVKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)N3C=NC=N3

Origin of Product

United States

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